1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)11-6-2-3-7-12(11)20-13(21)19-10-14(22)8-4-1-5-9-14/h2-4,6-8,22H,1,5,9-10H2,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDVUCTZBUXBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of cyclohexenone with a suitable nucleophile to introduce the hydroxy group, followed by the addition of a trifluoromethylphenyl isocyanate to form the urea linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the cyclohexenyl ring or the urea linkage.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea has been studied for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that modifications to the urea moiety could enhance selectivity towards specific cancer types, leading to improved therapeutic profiles .
Organic Synthesis
The compound serves as a versatile building block in the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Synthetic Routes:
- Formation of Urea Moiety: The urea group can be synthesized through the reaction of isocyanates with amines.
- Cyclohexene Derivatives: The cyclohexene structure can be modified via hydrogenation or oxidation reactions.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Hydroxymethyl to carbonyl conversion | Chromium trioxide |
| Reduction | Formation of alcohols or amines | Lithium aluminum hydride |
| Electrophilic Substitution | Functionalization of phenyl group | Sulfuric acid |
Materials Science
The unique properties of 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea make it suitable for developing new materials with specific functionalities. Its hydrophobic characteristics can be exploited in creating coatings or polymers with enhanced durability and chemical resistance.
Case Study: Coating Applications
Research has shown that incorporating this compound into polymer matrices can improve the thermal stability and mechanical properties of coatings used in industrial applications .
Mechanism of Action
The mechanism by which 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Trifluoromethylphenyl Ureas : The target compound shares the -CF₃ group with 11d , and the bromo-chloro analog . However, its ortho-CF₃ substitution is distinct from the para/meta positions in analogs, which may alter binding kinetics.
- Hydrophilic vs. In contrast, heptyl-ureas (e.g., 23 ) prioritize lipid solubility.
Unique Advantages of the Target Compound
Stereochemical Features : The hydroxycyclohexenyl group offers a chiral center, enabling enantiomer-specific interactions unavailable in planar analogs (e.g., 11d ).
Ortho-Substitution Effects : The 2-CF₃ group may reduce steric clashes in binding pockets compared to para-substituted analogs.
Hydrogen-Bonding Capacity : The hydroxyl group could improve solubility and target engagement relative to purely lipophilic derivatives (e.g., 23 ).
Biological Activity
1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a hydroxycyclohexene moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is , and it has a molecular weight of approximately 284.26 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its biological interactions.
Research indicates that compounds similar to 1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea may act through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in the urea class have been shown to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tryptophan metabolism and immune modulation. This inhibition can lead to enhanced anti-tumor immunity and reduced tumor growth .
- Antioxidant Properties : Some studies suggest that structural analogs exhibit significant antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Biological Activity Data
The biological activities of this compound have been evaluated through various in vitro assays:
| Activity | IC50 (µM) | Reference |
|---|---|---|
| IDO Inhibition | 25 | |
| Antioxidant Activity | 30 | |
| Cytotoxicity against Cancer Cells | 15 |
These values indicate promising biological activities that warrant further investigation.
Case Studies
Several case studies have explored the therapeutic potential of similar compounds:
- Cancer Treatment : A study demonstrated that urea derivatives with similar structures significantly inhibited tumor growth in mouse models by modulating immune responses through IDO inhibition . The lead compound showed an IC50 value indicating potent activity against cancer cell lines.
- Neuroprotective Effects : Another research effort highlighted the neuroprotective properties of related compounds, suggesting that they could mitigate neurodegenerative processes through antioxidant mechanisms .
- Metabolic Disorders : The compound's potential in treating metabolic disorders has also been investigated, particularly its role as a modulator of hormone receptors involved in metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
